2-(1-methyl-1h-imidazol-5-yl)cyclohexan-1-ol
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Overview
Description
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group and an imidazole ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential biological and chemical properties, which make it a candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, followed by methylation at the nitrogen atom. The cyclohexane ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of the synthesis is a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted cyclohexane or imidazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-ol
- 2-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol is unique due to the specific position of the imidazole ring on the cyclohexane ring. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound may confer unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-11-6-9(12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
IMZIABMVYSAOMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CCCCC2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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